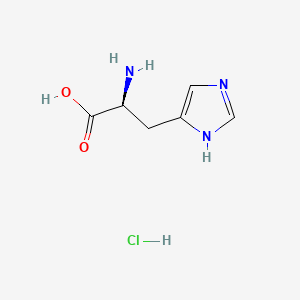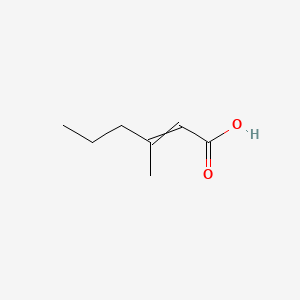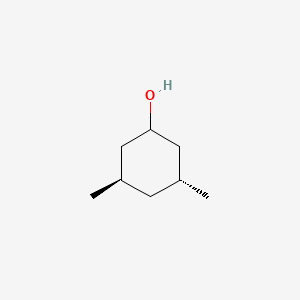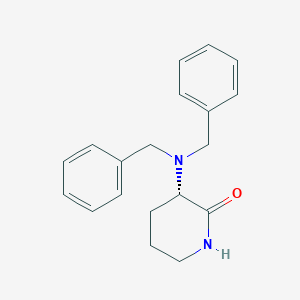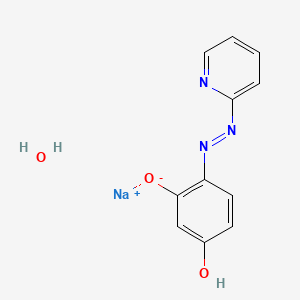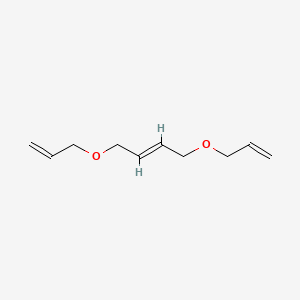
LITHIUM HEXAFLUOROSTANNATE(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of lithium hexafluorostannate(IV) and related compounds often involves the reaction of lithium salts with hexafluorostannic acid or its precursors. For instance, lithium salts of hexachalcogenodistannates(IV) have been synthesized by extraction of Li/Sn/E or Li/Sn/E/E′ phases with diaminoethane, providing insights into the complex formation and crystal structures of these compounds (Dehnen, Zimmermann, & Anson, 2002).
Molecular Structure Analysis
The molecular structure of lithium hexafluorostannate(IV) is characterized by its crystalline form and the arrangement of lithium ions and [SnF6]²⁻ anions. Studies on related lithium salts reveal complex Li⁺ aggregates and diverse crystal structures, contributing to our understanding of Li2[SnF6]'s structural features (Dehnen, Zimmermann, & Anson, 2002).
Wissenschaftliche Forschungsanwendungen
Applications in Advanced Lithium Batteries
Lithium hexafluorostannate(IV) is explored in the context of advanced lithium batteries like Li-metal, Li-O2, and Li-S. These next-generation batteries require a re-evaluation of Li-salts due to different electrochemical and chemical reactions within the cells. Lithium hexafluorostannate(IV) is considered for its potential to ensure the viability of these batteries through optimal temperature range, passivation, and conductivity properties (Younesi et al., 2015).
Enhancing Electrochemical Stability and Performance
In the realm of lithium metal chemistry, lithium hexafluorostannate(IV) contributes to enhancing electrochemical stability and performance. It's used in creating conformal coatings on lithium surfaces to minimize side reactions and promote cycling stability, particularly in advanced battery technologies like Li-S and Li-air batteries. This innovation is crucial for addressing the challenges of high reactivity and significant volume change during battery cycling, ensuring uniform coatings even on three-dimensional lithium surfaces (Lin et al., 2017).
Role in Advanced Lithium-Ion Batteries
The applications of lithium hexafluorostannate(IV) extend to Group IVA element-based anode materials in lithium-ion batteries (LIBs). These anode materials, including Si, Ge, and Sn, are promising for enhancing the energy and power densities of LIBs. However, their practical application faces challenges like volume changes during lithium-ion insertion/extraction and the formation of unstable solid electrolyte interfaces. Lithium hexafluorostannate(IV) is part of the solution to these problems, enabling higher gravimetric and volumetric capacities and contributing to the development of high-energy, high-power-density LIB systems (Liu et al., 2017).
Lithium Borate Ester Salts in Electrolytes
Lithium hexafluorostannate(IV) is also related to the development of lithium borate ester salts for electrolyte applications in high-voltage lithium batteries. These salts address the limitations of hexafluorophosphate and fluorosulfonylimide-based lithium salts, offering improved atmospheric stability and reduced corrosive tendencies. The innovative lithium salts, like lithium 1,1,1,3,3,3-(tetrakis)hexafluoroisopropoxy borate, showcase superior oxidative stability and stability against aluminum substrate corrosion, enhancing the performance and safety of high-voltage lithium batteries (Roy et al., 2021).
Safety And Hazards
Lithium Hexafluorostannate(IV) can be irritating to eyes and skin. Large doses of soluble lithium salts are toxic to the central nervous system and repeated ingestion may damage kidneys and act as a teratogen . Prolonged exposure to hydrolysable fluorine compounds can cause deterioration of bone and tooth structure .
Eigenschaften
CAS-Nummer |
17029-16-2 |
|---|---|
Produktname |
LITHIUM HEXAFLUOROSTANNATE(IV) |
Molekularformel |
F6Li2Sn |
Molekulargewicht |
246.58 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



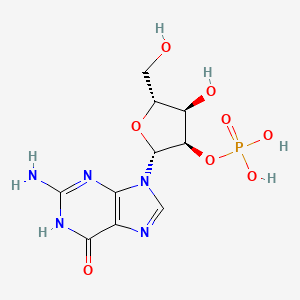
![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)
